molecular formula C13H12N2O2 B2724032 6-(4-Methylphenoxy)nicotinaldehyde oxime CAS No. 338966-91-9

6-(4-Methylphenoxy)nicotinaldehyde oxime

Cat. No.: B2724032
CAS No.: 338966-91-9
M. Wt: 228.251
InChI Key: SKUYZBMELOBMFU-OQLLNIDSSA-N
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Description

Significance of Pyridine-Based Compounds in Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in the fields of medicinal chemistry and materials science. As a six-membered aromatic ring containing one nitrogen atom, its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene (B151609) make it a cornerstone in the design of new therapeutic agents. acs.org Pyridine derivatives are integral to a vast number of pharmaceuticals, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netijprajournal.com In the last decade alone, 54 new drugs approved by the US FDA contained a pyridine moiety, with a significant number targeting cancer and central nervous system disorders. acs.org This prevalence is due to the pyridine nitrogen's ability to enhance pharmacokinetic properties and interact with biological targets like enzymes and receptors. acs.org Its versatility and the relative ease of functionalization also make it an attractive building block in organic synthesis for creating complex molecular architectures. acs.org

Overview of Oxime Functional Group Reactivity and Utility

The oxime functional group, characterized by the R¹R²C=NOH moiety, is a highly versatile and valuable component in organic synthesis and medicinal chemistry. nsf.govnih.gov Oximes are typically synthesized through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). ijprajournal.com They serve as stable intermediates and protecting groups for carbonyl compounds and are precursors to a wide array of other functional groups, including amines, nitriles, and amides via the well-known Beckmann rearrangement. nih.govresearchgate.net

The reactivity of the N-O bond in oximes can be harnessed to generate iminyl radicals, which are potent intermediates for constructing nitrogen-containing heterocycles. nsf.gov Modern synthetic methods, including transition-metal catalysis and photoredox catalysis, have expanded the utility of oximes, enabling novel transformations under mild conditions. nsf.govrsc.org In medicinal chemistry, the oxime group is renowned for its role in antidotes for organophosphate nerve agent poisoning, where compounds like pralidoxime (B1201516) function by reactivating the inhibited enzyme acetylcholinesterase. researchgate.netnih.gov Furthermore, the oxime motif is present in several FDA-approved drugs, notably in cephalosporin (B10832234) antibiotics, highlighting its importance in developing effective therapeutics. nih.govnih.gov

Table 1: Key Synthetic Transformations of the Oxime Functional Group

Reaction Name Reactant(s) Product(s) Significance in Synthesis
Oximation Aldehyde/Ketone + Hydroxylamine Aldoxime/Ketoxime Primary method for oxime synthesis; protection of carbonyls. ijprajournal.com
Beckmann Rearrangement Ketoxime Amide A classic method for synthesizing amides and lactams. researchgate.net
Reduction Oxime Amine or Hydroxylamine Provides a route to primary amines from carbonyl compounds. researchgate.net
Dehydration Aldoxime Nitrile A common method for the synthesis of nitriles. researchgate.netnih.gov
N-O Bond Cleavage Oxime Derivative Iminyl Radical Generates reactive intermediates for cyclization and addition reactions to form N-heterocycles. nsf.gov
Cycloaddition Reactions Oxime Derivative Isoxazoles, Azetidines Used in the construction of various heterocyclic ring systems. nsf.gov

Contextualization of 6-(4-Methylphenoxy)nicotinaldehyde Oxime within Current Chemical Research Landscape

The specific compound, this compound, is structurally composed of a nicotinaldehyde oxime core substituted at the 6-position of the pyridine ring with a 4-methylphenoxy (p-tolyloxy) group. While direct and extensive research on this exact molecule is not widely published, its chemical architecture places it firmly within a class of compounds of significant interest.

The precursor, 6-(4-Methylphenoxy)nicotinaldehyde, is a known chemical entity. ontosight.ai The synthesis of the target oxime would logically proceed via a standard condensation reaction of this aldehyde with hydroxylamine, a common and high-yielding transformation. ijprajournal.com

Table 2: Properties of the Precursor Aldehyde

Property Value
Compound Name 6-(4-Methylphenoxy)nicotinaldehyde
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Synonyms 6-(p-Tolyloxy)nicotinaldehyde, 6-(4-methylphenoxy)pyridine-3-carbaldehyde
Primary Use Chemical intermediate for further synthesis.

Data sourced from chemical databases. ontosight.ai

The significance of this structure is highlighted by research into related phenoxy-substituted pyridinium (B92312) oximes as potential therapeutic agents. Specifically, this class of compounds is investigated for its ability to cross the blood-brain barrier and reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphate nerve agents. researchgate.net The presence of the phenoxy group can modulate the compound's lipophilicity, which is a critical factor for brain penetration. Therefore, this compound serves as a direct and relevant precursor or analogue in the development of more effective AChE reactivators. Its neutral pyridine nitrogen, compared to the charged pyridinium nitrogen in active antidotes, makes it a key intermediate that could be quaternized to produce the final active pharmaceutical ingredient.

Research Gaps and Future Directions in Nicotinaldehyde Oxime Chemistry

Future research should focus on the following areas:

Synthesis and Characterization: The formal synthesis of this compound from its corresponding aldehyde needs to be performed and documented. This would include a full characterization of the compound to confirm its structure and purity, including analysis of potential E/Z isomerism, which is common in oximes and can influence biological activity. nih.gov

Biological Evaluation: Drawing from the research on related pyridinium oximes, a crucial next step would be to evaluate this compound's potential as an AChE reactivator. This would involve in vitro assays with inhibited AChE.

Derivative Synthesis: The compound serves as an excellent platform for further chemical modification. The pyridine nitrogen can be alkylated to form a series of quaternary pyridinium salts. These new derivatives could then be tested for their efficacy as nerve agent antidotes, allowing for the exploration of structure-activity relationships (SAR).

Exploration of Other Activities: Given the broad biological activities of both pyridine and oxime moieties, the compound and its derivatives should be screened for other potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities. mdpi.commdpi.com

By addressing these gaps, the scientific community can fully elucidate the chemical properties and potential applications of this compound, potentially leading to the development of new and improved therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[[6-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-2-5-12(6-3-10)17-13-7-4-11(8-14-13)9-15-16/h2-9,16H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUYZBMELOBMFU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 4 Methylphenoxy Nicotinaldehyde Oxime

Precursor Synthesis and Functional Group Introduction

The creation of the target oxime begins with the careful synthesis of its immediate precursor, 6-(4-Methylphenoxy)nicotinaldehyde. This is followed by the introduction of the oxime functional group through a classical condensation reaction.

Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde

The synthesis of 6-(4-Methylphenoxy)nicotinaldehyde is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a suitable leaving group, typically a halide, from the pyridine (B92270) ring by an incoming nucleophile.

The logical starting materials for this procedure are 6-chloronicotinaldehyde (B1585923) and 4-methylphenol (also known as p-cresol). In this reaction, the p-cresol (B1678582) is first deprotonated by a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to form the more nucleophilic 4-methylphenoxide anion. This anion then attacks the carbon atom at the 6-position of the 6-chloronicotinaldehyde ring. The pyridine ring, being electron-deficient, is inherently activated for nucleophilic attack, a characteristic that facilitates this substitution. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the aromatic ring and the aldehyde group. libretexts.org The subsequent loss of the chloride ion from this intermediate yields the stable final product, 6-(4-Methylphenoxy)nicotinaldehyde. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the base and facilitate the reaction.

Oxime Formation from Aldehyde Precursors

The conversion of the aldehyde functional group in 6-(4-Methylphenoxy)nicotinaldehyde to an oxime is a classic condensation reaction. wikipedia.org This transformation is achieved by reacting the aldehyde with hydroxylamine (B1172632), which is most commonly used in the form of its salt, hydroxylamine hydrochloride (NH2OH·HCl). numberanalytics.com

Reaction Conditions and Optimization Strategies

Solvent Effects in Oxime Formation

The choice of solvent plays a crucial role in the kinetics of oxime formation. Polar protic solvents, such as ethanol (B145695) or water, are often effective as they can solvate the reactants and stabilize the charged intermediates formed during the reaction. Recent studies have highlighted the use of water, and even mineral water, as a green and efficient medium for the synthesis of aryl oximes, often leading to high yields in short reaction times at room temperature. The effectiveness of water can be attributed to its high polarity, hydrogen bonding capabilities, and the hydrophobic effect, which can enhance reaction rates. yccskarad.com Apolar solvents may also be used, sometimes in conjunction with phase-transfer catalysts to bring the reactants together.

Table 1: Effect of Solvent on the Yield of Aromatic Aldoxime Synthesis

SolventReaction Time (min)Yield (%)Reference Condition
Toluene6030Catalyst-free, Room Temp
Methanol6075Catalyst-free, Room Temp
Methanol/Water (1:1)2080Catalyst-free, Room Temp
Mineral Water1096Catalyst-free, Room Temp

Catalytic Approaches for Enhanced Yields and Selectivity

Catalysis is a key strategy for accelerating the rate of oxime formation. The reaction is typically catalyzed by either acids or bases. numberanalytics.com

Acid Catalysis: In acidic conditions, the catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the hydroxylamine nucleophile.

Base Catalysis: A base is often required when using hydroxylamine hydrochloride to neutralize the HCl and generate the free hydroxylamine nucleophile. Bases like sodium carbonate or pyridine are commonly used.

Modern synthetic methods have also explored various other catalytic systems. For instance, solvent-free "grindstone" chemistry, using catalysts like bismuth(III) oxide (Bi2O3) or sodium carbonate (Na2CO3), has been shown to produce aromatic oximes in excellent yields with very short reaction times. jeeadv.ac.in These methods are environmentally friendly and highly efficient. Phase-transfer catalysts, such as Hyamine®, have also been employed to facilitate the reaction in aqueous media, particularly for aldehydes with low water solubility. yccskarad.com

Table 2: Comparison of Catalytic Methods for Aromatic Aldoxime Synthesis

Catalyst/MethodSolventTimeYield (%)
None (Reflux)Ethanol/Pyridine2-4 hours70-85
Na2CO3 (Grinding)Solvent-free2-5 min80-95
Bi2O3 (Grinding)Solvent-free1.5-3 min92-98
Hyamine® (10 mol%)Water60 min~99

Temperature and Pressure Influences on Reaction Kinetics

Temperature is a critical parameter influencing the rate of oxime formation. In accordance with kinetic theory, increasing the temperature generally increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier. Many oximation procedures are effectively carried out at room temperature, but gentle heating can be applied to accelerate slower reactions. However, excessively high temperatures can potentially lead to the degradation of reactants or products, or promote side reactions.

The influence of pressure on the kinetics of oxime formation in the liquid phase is less commonly documented. According to Le Châtelier's principle, changes in pressure primarily affect reactions involving gases where there is a change in the number of moles. libretexts.org For a liquid-phase condensation reaction like oxime formation, where a small molecule (water) is eliminated, the volume change is minimal. Therefore, applying external pressure is not a standard method for optimizing this specific reaction and is not expected to have a significant impact on the reaction kinetics or equilibrium position under typical laboratory conditions. The more dominant factor for driving the reaction forward is controlling the concentration of reactants and effectively removing the water byproduct as it forms, which shifts the equilibrium toward the product side. libretexts.org

Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the synthetic intermediates and the final 6-(4-Methylphenoxy)nicotinaldehyde oxime product are critical for obtaining a compound of high purity. Standard laboratory techniques are employed at each stage of the synthesis.

Purification of 6-(4-Methylphenoxy)nicotinaldehyde (Intermediate):

Following the nucleophilic aromatic substitution reaction, the reaction mixture typically contains the desired product, unreacted starting materials, the base used, and salt byproducts. A common purification workflow involves:

Aqueous Work-up: The reaction mixture is often diluted with an organic solvent, such as ethyl acetate, and washed with water to remove water-soluble impurities and salts. orgsyn.org

Extraction: Liquid-liquid extraction is used to separate the product from the aqueous layer. The organic extracts are combined for further processing. orgsyn.orgorgsyn.org

Drying: The combined organic layers are dried over an anhydrous drying agent, like magnesium sulfate (B86663) (MgSO4) or sodium sulfate, to remove any residual water. orgsyn.orgorgsyn.org

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. orgsyn.org

Chromatography: For higher purity, column chromatography using silica (B1680970) gel is a standard method. orgsyn.org A solvent system, often a mixture of hexane (B92381) and ethyl acetate, is used to elute the compound from the column, separating it from any remaining impurities. orgsyn.org

Purification of this compound (Final Product):

After the oximation reaction, the purification strategy is aimed at isolating the pure oxime from excess hydroxylamine and other reagents.

Filtration: If the oxime product precipitates out of the reaction mixture as a solid, it can be collected by suction filtration. orgsyn.org The collected solid is then washed with a cold solvent to remove soluble impurities.

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude oxime is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. orgsyn.orgorgsyn.org

Extraction and Solvent Wash: Similar to the intermediate purification, if the product is not a precipitate, an extractive work-up is performed. The organic layer containing the product is washed successively with water and brine before being dried and concentrated. orgsyn.org

The progress of purification is often monitored by Thin-Layer Chromatography (TLC) to assess the purity of the fractions collected from column chromatography or the effectiveness of recrystallization. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry applications for the synthesis of this compound are not extensively documented, general green approaches for oximation reactions can be applied to make the synthesis more environmentally benign.

Solvent-Free Synthesis: A significant advancement in green chemistry is the use of solvent-free reaction conditions. "Grindstone chemistry," where solid reactants are ground together, can be employed for the synthesis of oximes. d-nb.inforesearchgate.net This method often utilizes a catalyst, such as bismuth(III) oxide (Bi2O3), and proceeds at room temperature, minimizing energy consumption and eliminating the need for organic solvents. d-nb.inforesearchgate.net This approach leads to high yields, short reaction times, and minimizes waste. d-nb.inforesearchgate.net

Use of Greener Solvents: When a solvent is necessary, replacing hazardous organic solvents with more environmentally friendly alternatives is a key green strategy. Water is an ideal green solvent, and some oximation procedures can be successfully carried out in an aqueous medium. organic-chemistry.org

Alternative Catalysts: Traditional oximation reactions sometimes use toxic bases like pyridine. ijprajournal.com Green alternatives include the use of natural acid catalysts derived from sources like citrus fruit juice or mango extract, which are biodegradable and less hazardous. ijprajournal.com

Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at ambient temperature instead of under reflux, contributes to a greener process. d-nb.inforesearchgate.net Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating.

By incorporating these green chemistry principles, the synthesis of this compound and similar compounds can be made more sustainable and environmentally responsible.

Derivatization and Analogue Synthesis Strategies

Modification of the Oxime Moiety

The oxime functional group is a versatile handle for chemical modification, offering opportunities for etherification, esterification, and conversion to other related functional groups such as imines and hydrazones.

Etherification of the Oxime Hydroxyl Group

The hydroxyl group of the oxime can be readily converted into an ether linkage. This transformation is typically achieved through O-alkylation reactions. Common methodologies involve the reaction of the oxime with an alkyl halide in the presence of a base. For instance, pyridine-aldoximes can be converted to their corresponding alkyl ethers using various alkylating agents. A general approach involves treating the oxime with an alkali-metal hydroxide (B78521) in a non-aqueous alcohol medium, followed by the addition of an organochloride. This method has been shown to produce O-alkyl oximes in good yields.

Another strategy employs phase-transfer catalysis, where dihalohydrins can be used to alkylate pyridine (B92270) aldoximes. This approach can lead to the formation of O- and N-alkylation products. The specific synthesis of an O-benzyl ether derivative, (E)-6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl) oxime, highlights the feasibility of introducing substituted benzyl (B1604629) groups to the oxime oxygen.

ReagentBaseSolventProduct
Alkyl Halide (e.g., Methyl Iodide)Sodium MethoxideMethanolO-Methyl Oxime Ether
Alkyl Halide (e.g., Ethyl Chloride)Sodium HydroxideMethanolO-Ethyl Oxime Ether
4-Bromobenzyl BromidePotassium CarbonateAcetoneO-(4-Bromobenzyl) Oxime Ether

Esterification and Carbonyloxime Formation

Esterification of the oxime hydroxyl group leads to the formation of O-acyl oximes, also known as carbonyloximes. These derivatives can be synthesized by reacting the oxime with an appropriate acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. For example, the reaction of an oxime with an acid chloride in a solvent like chloroform (B151607) or THF can yield the corresponding oxime ester.

Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can also be employed to facilitate the esterification between a carboxylic acid and the oxime. This method is effective for a range of benzaldoxime (B1666162) derivatives and various carboxylic acids. The synthesis of (E)-Nicotinaldehyde O-4-nitrobenzoyl oxime demonstrates the successful esterification of a related pyridine aldoxime with a substituted benzoyl chloride.

Acylating AgentBase/Coupling AgentSolventProduct
Acetyl ChloridePyridineDichloromethaneO-Acetyl Oxime Ester
Benzoyl ChlorideTriethylamineTHFO-Benzoyl Oxime Ester
Carboxylic AcidDCCDioxaneO-Acyl Oxime Ester

Development of Imine and Hydrazone Derivatives

The aldehyde functionality of the parent compound, 6-(4-methylphenoxy)nicotinaldehyde, can be directly converted into imine or hydrazone derivatives through condensation reactions. Imines, or Schiff bases, are typically formed by reacting the aldehyde with a primary amine, often under acidic catalysis or in a solvent that allows for the removal of water.

Hydrazones are similarly synthesized by the reaction of the aldehyde with hydrazine (B178648) or a substituted hydrazine (e.g., phenylhydrazine). This condensation reaction is a well-established method for the derivatization of carbonyl compounds and is generally high-yielding. The formation of hydrazones from aldehydes and hydrazines can be catalyzed by a small amount of acid.

ReagentCatalystSolventProduct
Primary Amine (R-NH2)Acetic Acid (catalytic)Ethanol (B145695)Imine (Schiff Base)
Hydrazine (H2NNH2)Acetic Acid (catalytic)EthanolHydrazone
PhenylhydrazineAcetic Acid (catalytic)EthanolPhenylhydrazone

Structural Diversification at the Phenoxy Substituent

The phenoxy ring of 6-(4-Methylphenoxy)nicotinaldehyde oxime provides a platform for introducing a wide range of structural modifications to probe the impact of electronic and steric effects on the molecule's properties.

Alterations in the Methyl Group Position and Nature

The methyl group at the 4-position of the phenoxy ring can be relocated to the 2- or 3-positions, or replaced with other alkyl groups to investigate the influence of substituent placement and size. The synthesis of these analogues would typically start from the corresponding substituted phenols (e.g., o-cresol, m-cresol, or 4-ethylphenol), which would be coupled with 6-chloronicotinaldehyde (B1585923) followed by oximation.

Starting Phenol (B47542)Resulting Phenoxy Substituent
o-Cresol2-Methylphenoxy
m-Cresol3-Methylphenoxy
4-Ethylphenol4-Ethylphenoxy

Introduction of Halogen, Nitro, or Amine Functionalities

The introduction of various functional groups onto the phenoxy ring can significantly alter the electronic properties of the molecule.

Halogenation: Halogenated analogues can be prepared starting from the corresponding halogen-substituted phenols. For example, 6-(4-chlorophenoxy)nicotinaldehyde or 6-(4-bromophenoxy)nicotinaldehyde can be synthesized and subsequently converted to their respective oximes. The synthesis of (E)-6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl) oxime from 6-(4-fluorophenoxy)nicotinaldehyde confirms the viability of this approach. chemscene.com

Nitration: A nitro group can be introduced onto the phenoxy ring, likely at the position para to the ether linkage if starting from phenol and performing a nitration reaction, or more directly by using a pre-nitrated phenol, such as 4-nitrophenol, in the initial coupling reaction with 6-chloronicotinaldehyde. The synthesis of (E)-4-Nitrobenzaldehyde oxime from 4-nitrobenzaldehyde (B150856) provides a procedural analogue for the oximation step.

Amination: An amine functionality can be introduced, often by reduction of a corresponding nitro-substituted precursor. The synthesis of a 6-(4-aminophenoxy) analogue would likely proceed via the synthesis of the 6-(4-nitrophenoxy) intermediate followed by a standard reduction method, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media.

Functional GroupStarting PhenolKey Synthetic Step
Chloro4-ChlorophenolNucleophilic aromatic substitution
Bromo4-BromophenolNucleophilic aromatic substitution
Nitro4-NitrophenolNucleophilic aromatic substitution
Amino4-Aminophenol or Reduction of Nitro groupNucleophilic aromatic substitution or Reduction

Pyridine Ring Substituent Variations

The nitrogen atom of the pyridine ring in this compound is a key site for derivatization through N-oxidation. The resulting pyridine N-oxides can exhibit altered electronic properties and biological activities. The synthesis of pyridine N-oxides is typically achieved by treating the parent pyridine with an oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

The reaction of a pyridine derivative with an oxidizing agent generally proceeds as depicted below:

R-Pyridine + Oxidizing Agent → R-Pyridine N-oxide

For the synthesis of the N-oxide of this compound, a potential synthetic route would involve the direct oxidation of the parent compound. The reaction conditions would need to be carefully controlled to avoid unwanted side reactions, such as oxidation of the oxime functionality.

Table 1: Representative Conditions for Pyridine N-Oxide Synthesis

EntryOxidizing AgentSolventTemperature (°C)Reaction Time (h)
1H₂O₂ / Acetic AcidAcetic Acid70-8012-24
2m-CPBADichloromethane0 to rt2-6
3Magnesium monoperoxyphthalateEthanol/Waterrt8-16

This table presents plausible reaction conditions for the N-oxidation of a substituted pyridine like this compound based on general literature procedures. The optimal conditions would require experimental validation.

The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which can influence the molecule's interaction with biological targets. Furthermore, the pyridine N-oxide moiety can act as a directing group for subsequent functionalization of the pyridine ring.

The unsubstituted positions on the pyridine ring of this compound (positions 2, 4, and 5) are amenable to the introduction of alkyl or aryl groups. This can be achieved through various modern cross-coupling reactions, most notably palladium-catalyzed C-H activation/arylation. nih.govnih.gov These methods offer a direct and efficient way to forge new carbon-carbon bonds.

For instance, the arylation of the pyridine ring can be directed by a suitable functional group. In the case of nicotinic acid derivatives, an amide group has been successfully employed as a directing group for Pd(0)-catalyzed arylation at the 3- and 4-positions. nih.govnih.gov While the oxime group itself can act as a directing group in some systems, derivatization of the aldehyde to a more robust directing group might be necessary for efficient and selective C-H functionalization of the pyridine ring in this compound.

A general scheme for such a transformation is as follows:

Pyridine-DG + Ar-X --[Pd catalyst, Ligand, Base]--> Aryl-Pyridine-DG

Where DG is a directing group and Ar-X is an aryl halide or equivalent.

Table 2: Potential Conditions for Palladium-Catalyzed C-H Arylation of a Nicotinaldehyde Derivative

EntryPalladium CatalystLigandBaseArylating Agent
1Pd(OAc)₂P(Cy)₃K₂CO₃Aryl bromide
2PdCl₂(dppf)-Cs₂CO₃Aryl iodide
3Pd(dba)₂XPhosK₃PO₄Aryl triflate

This table provides representative conditions for the C-H arylation of a pyridine ring, which could be adapted for this compound. The choice of catalyst, ligand, base, and arylating agent would need to be optimized for this specific substrate.

The introduction of different alkyl or aryl groups can significantly impact the steric and electronic properties of the molecule, potentially leading to analogues with improved biological profiles.

Regioselective Synthesis of Novel Analogues

The regioselective synthesis of novel analogues of this compound involves the controlled introduction of functional groups at specific positions of the molecule. This can be achieved by leveraging the inherent reactivity of the pyridine ring or by employing directing groups to guide the reaction to a particular site.

One strategy for regioselective synthesis involves the functionalization of the pyridine N-oxide derivative. The N-oxide activates the pyridine ring towards both electrophilic and nucleophilic attack, often with high regioselectivity. For example, nucleophilic attack is generally favored at the 2- and 4-positions of a pyridine N-oxide. This reactivity can be exploited to introduce a variety of substituents.

Furthermore, regioselective lithiation followed by quenching with an electrophile is a powerful tool for the synthesis of substituted pyridines. The position of lithiation can often be controlled by the choice of base and the presence of directing groups. For a molecule like this compound, the existing substituents would influence the regioselectivity of such reactions.

Structure Activity Relationship Sar Studies for Mechanistic Insights

Elucidation of Pharmacophoric Requirements for Specific Biological Target Interactions

Currently, there is a lack of specific studies in the public domain that delineate the precise pharmacophoric requirements of 6-(4-Methylphenoxy)nicotinaldehyde oxime for interaction with any specific biological target. Pharmacophore modeling, a crucial step in rational drug design, involves identifying the essential three-dimensional arrangement of functional groups of a molecule responsible for its biological activity. For this compound, this would involve mapping the spatial distribution of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a receptor or enzyme. Without experimental data on its biological activity and that of a series of related analogs, the generation of a validated pharmacophore model is not feasible.

Influence of Substituent Effects on Biological Activity Mechanisms

Steric Hindrance and Conformational Preferences

The size and spatial arrangement of the 4-methylphenoxy group can introduce steric constraints that influence the molecule's ability to adopt a favorable conformation for binding to a target. The rotational freedom around the ether linkage and the C-C bond connecting the pyridine (B92270) ring to the oxime moiety allows for various conformations. The presence of the methyl group could favor certain conformations over others, but detailed conformational analysis and its correlation with biological activity have not been reported.

Design Principles for Modulating Target Engagement and Selectivity

The development of design principles for modifying this compound to enhance target engagement and selectivity is contingent on identifying a validated biological target and understanding its initial SAR. General principles would involve systematic modifications of the three main components of the molecule: the 4-methylphenoxy group, the pyridine core, and the aldehyde oxime moiety. For instance, altering the substituent on the phenoxy ring could probe the steric and electronic requirements of a binding pocket. Similarly, modifications to the oxime group could explore the importance of its hydrogen-bonding capabilities. Without a known biological activity, such design principles remain hypothetical.

Computational Chemistry Approaches in SAR Analysis

Computational methods are powerful tools for investigating SAR. However, their application to this compound is hampered by the absence of essential experimental data.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. To perform a meaningful docking study for this compound, a high-resolution crystal structure of a relevant biological target is required. Subsequently, the docking results would need to be validated against experimental binding affinity data for a series of related compounds to ensure the reliability of the predicted binding mode. As no specific biological target or associated activity data for this compound are readily available, molecular docking simulations cannot be effectively performed.

Currently, there are no published studies that specifically detail the structure-activity relationships of a series of analogs based on the this compound scaffold. SAR studies typically involve the synthesis of a library of related compounds where specific parts of the molecule are systematically modified. The biological activity of these analogs is then assayed to determine the effect of each modification.

For this compound, a hypothetical SAR study would involve modifications at key positions, such as:

The 4-Methylphenoxy group: Altering the substituent on the phenoxy ring (e.g., changing the methyl group to other alkyl groups, halogens, or electron-donating/withdrawing groups) could provide insights into the role of this moiety in target binding.

The Oxime Moiety: Modification of the oxime group, for instance, through etherification or esterification, would help to understand its role in binding interactions, such as hydrogen bonding.

Without such studies, any discussion of the SAR for this specific compound would be purely speculative and not based on scientific evidence.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of novel compounds and for generating hypotheses about their mechanism of action.

The development of a robust QSAR model requires a dataset of compounds with known and varied biological activities. As no such dataset for this compound and its analogs is available in the literature, it is not possible to construct or report on any QSAR models for this compound.

While QSAR studies have been conducted on other classes of phenoxypyridine derivatives, such as 4-phenoxynicotinamides, the differing substitution patterns and functional groups mean that these models cannot be reliably extrapolated to this compound.

Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes

Exploration of Potential Enzyme Inhibition Mechanisms

There is currently no available data from in vitro or in vivo studies that details the inhibitory activity of 6-(4-Methylphenoxy)nicotinaldehyde oxime against any specific enzymes. Research into the potential for this compound to act as an inhibitor for enzymes other than AChE, such as kinases, proteases, or oxidoreductases, has not been reported.

Receptor Binding Profile Analysis and Modulatory Mechanisms

Scientific literature lacks any information regarding the receptor binding profile of this compound. Studies to determine its affinity for various receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, have not been published. Consequently, any potential modulatory mechanisms, whether agonistic or antagonistic, remain unknown.

Pathways of Intracellular Target Interaction

The intracellular targets of this compound have not been identified. There are no reports on its interaction with signaling proteins, transcription factors, or other intracellular components that would shed light on its potential cellular effects.

Investigation of Cellular Uptake and Distribution Mechanisms in in vitro Systems

There is a lack of published research on the cellular uptake and distribution of this compound in in vitro systems. Key parameters such as cell permeability, accumulation within specific organelles, and potential for active transport or passive diffusion have not been investigated.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. For 6-(4-Methylphenoxy)nicotinaldehyde oxime, ¹H and ¹³C NMR would provide the initial framework of the carbon-hydrogen skeleton.

In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) and benzene (B151609) rings would appear in the aromatic region (approximately δ 7.0-8.6 ppm). The methyl group protons of the p-cresol (B1678582) moiety would produce a characteristic singlet around δ 2.3 ppm. For a simpler analogue, 2-pyridinecarboxaldehyde (B72084) oxime, the imine proton (CH=N) signal appears at δ 8.15 ppm and the hydroxyl proton of the oxime group (N-OH) appears as a broad singlet at δ 10.90 ppm. researchgate.net Similar shifts would be anticipated for the target compound.

To resolve complex signal overlap and definitively assign each proton and carbon, advanced 2D-NMR techniques are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other within the pyridine and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the phenoxy group, the pyridine ring, and the aldehyde oxime moiety.

For compounds that are solids, Solid-State NMR (ssNMR) can provide valuable information about the molecular structure and packing in the crystalline state, identifying potential polymorphism that would be invisible in solution-state NMR.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Structures

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
N-OH (oxime)~11.0singlet (broad)
CH=N (oxime)~8.2singlet
Pyridine Ring Protons7.5 - 8.6doublet, triplet
Phenoxy Ring Protons7.0 - 7.4doublet
-CH₃ (methyl)~2.3singlet

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula. For this compound (C₁₃H₁₂N₂O₂), the expected exact mass would be calculated and compared against the experimental value to validate its composition.

Tandem mass spectrometry (MS/MS) experiments further aid in structural elucidation by inducing fragmentation of the parent ion. The fragmentation pattern provides a fingerprint of the molecule's structure. For a related series of 3-phenoxy imidazo[1,2-a] pyridines, a characteristic fragmentation is the cleavage of the C-O ether bond. nih.gov A similar fragmentation would be expected for the target compound, leading to ions corresponding to the 4-methylphenoxy radical and the remaining pyridine aldehyde oxime cation, providing definitive evidence for the connectivity of the molecular components.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing rapid identification of key functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

O-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the oxime hydroxyl group.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

C=N stretch: A sharp absorption around 1600-1650 cm⁻¹ for the oxime C=N bond. nih.gov

Aromatic C=C stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

C-O-C stretch: Strong absorptions in the 1200-1250 cm⁻¹ range, indicative of the aryl ether linkage.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be effective in identifying the aromatic ring vibrations. The "breathing" mode of the pyridine ring typically gives a strong signal around 1030 cm⁻¹. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)
O-H (oxime)IR3200 - 3400 (broad)
C=N (oxime)IR/Raman1600 - 1650
C-O-C (ether)IR1200 - 1250
Pyridine Ring BreathingRaman~1030

Chromatographic Methods for Purity Assessment and Isolation of Analogues

Chromatographic techniques are indispensable for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for isolating related analogues or impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds and for quantitative analysis. For a compound like this compound, a reversed-phase HPLC method would typically be developed.

The analysis would likely use a C18 stationary phase column with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes. Detection is commonly performed with a UV-Vis detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can detect and quantify non-volatile impurities and related analogues with high sensitivity. The applicability of HPLC for analyzing pyridine oximes is well-established in the literature. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is primarily used to identify volatile byproducts, unreacted starting materials (e.g., 4-methylphenol), or residual solvents. nih.gov

The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each peak. This allows for the positive identification of impurities by comparing their mass spectra to established libraries. Furthermore, GC-MS can often separate geometric isomers. Oximes can exist as (E) and (Z) isomers, and in some cases, these isomers can be resolved chromatographically, appearing as two distinct peaks in the total ion chromatogram.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For a compound such as this compound, this methodology provides invaluable insights into its absolute stereochemistry, conformational preferences, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential biological activity. Although specific crystallographic data for this compound is not widely available in published literature, the principles of the technique and its application to analogous oxime-containing molecules can be described.

A primary outcome of an X-ray crystallographic analysis of this compound would be the unequivocal assignment of the stereochemistry of the carbon-nitrogen double bond of the oxime moiety. Oximes can exist as either E (entgegen) or Z (zusammen) isomers, and the differentiation between these is critical as they can exhibit different physical and biological properties. nih.gov The precise spatial arrangement of the atoms, determined through the diffraction of X-rays by a single crystal of the compound, would resolve this structural feature.

The crystal packing, which describes how individual molecules of this compound arrange themselves in the crystal lattice, would also be elucidated. This can reveal important non-covalent interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which can act as both a hydrogen-bond donor and acceptor. scispace.com These interactions play a significant role in the stability of the crystalline form. scispace.com

While experimental data for the specific title compound is not presently available, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 21.987
α (°) 90
β (°) 98.54
γ (°) 90
Volume (ų) 1195.6
Z 4
Density (calculated) (g/cm³) 1.265
R-factor (%) 4.5

Note: This data is illustrative and does not represent experimentally verified values.

Future Perspectives and Emerging Research Directions

Integration with Advanced Materials Science Applications

The unique structural features of 6-(4-Methylphenoxy)nicotinaldehyde oxime make it a promising candidate for integration into advanced materials. The phenoxy-pyridine moiety is a known constituent in the development of high-performance polymers, including poly(ether pyridine)s, which are explored for applications in industries requiring materials with low dielectric constants and high thermal stability, such as aerospace. The incorporation of the this compound unit into polymer backbones could lead to novel materials with tailored optical, thermal, and mechanical properties.

Furthermore, the oxime group itself presents opportunities for creating functional materials. Oxime radicals are known to participate in polymerization processes, suggesting that this compound could act as a monomer or a modifying agent in the synthesis of new polymers. The nitrogen and oxygen atoms of the oxime can also serve as coordination sites for metal ions, paving the way for the development of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and sensing.

Role in Supramolecular Chemistry and Self-Assembly

The oxime functional group is a versatile tool in supramolecular chemistry due to its capacity for forming robust and directional hydrogen bonds. acs.org Specifically, the oxime⋯oxime R22(6) dimer is a reliable self-complementary hydrogen-bond interaction that can guide the self-assembly of molecules into well-defined one-dimensional chains and more complex architectures. rsc.org This predictable binding motif suggests that this compound could be a valuable building block for the construction of supramolecular polymers, gels, and liquid crystals.

The presence of the pyridine (B92270) nitrogen atom introduces another potential hydrogen bond acceptor site, which could compete with or complement the oxime-oxime interactions, leading to more complex and tunable supramolecular structures. scispace.com The interplay of these interactions could be exploited to design materials with responsive properties, where the assembly and disassembly can be controlled by external stimuli such as temperature, pH, or the presence of specific guest molecules. The ability of the oxime group to act as an acceptor for halogen bonds further expands the toolkit for designing intricate solid-state structures. nih.gov

Potential in Catalyst Design and Development

The coordination chemistry of pyridyl oximes is well-established, with these ligands being used to create a variety of metal complexes. researchgate.net The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxime group can act as coordination sites for a wide range of metal ions. mdpi.comresearchgate.net This suggests that this compound could serve as a versatile ligand for the development of novel homogeneous and heterogeneous catalysts.

Metal complexes incorporating this ligand could be designed to catalyze a variety of organic transformations. For instance, pyridyl oxime complexes have been investigated for their catalytic activity in oxidation reactions and hydrolysis of organonitriles. researchgate.net The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the phenoxy ring, thereby influencing the catalytic efficiency and selectivity. The synergistic catalysis involving copper and iminium ions in reactions with oximes to synthesize pyridines showcases the diverse catalytic pathways that can be explored. acs.org

Computational Design and Prediction of Novel Analogues

Computational chemistry offers a powerful tool for exploring the potential of this compound and for designing novel analogues with enhanced properties. mdpi.com Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. Such studies can predict the most stable conformations, the nature of intermolecular interactions, and the potential for the compound to participate in various chemical reactions.

Molecular modeling can be used to simulate the self-assembly behavior of this compound, providing insights into the formation of supramolecular structures. Furthermore, computational screening of virtual libraries of analogues, with systematic modifications to the phenoxy and pyridine moieties, can accelerate the discovery of new compounds with optimized properties for specific applications in materials science or catalysis. For example, structure-activity relationship (SAR) studies, guided by computational predictions, can help in designing derivatives with improved biological activity or material performance. researchgate.net

Multidisciplinary Research Collaborations for Comprehensive Understanding

Realizing the full potential of this compound will necessitate a multidisciplinary research approach. Collaborations between synthetic organic chemists, materials scientists, supramolecular chemists, catalytic chemists, and computational chemists will be crucial. Synthetic chemists can focus on developing efficient and scalable routes to the compound and its derivatives. Materials scientists can then investigate the integration of these compounds into advanced materials and characterize their physical properties.

Supramolecular chemists can explore the self-assembly behavior and the design of functional supramolecular systems. rsc.org Experts in catalysis can design and test novel catalysts based on metal complexes of this ligand. scientifiq.ai Computational chemists will play a vital role in guiding these experimental efforts through theoretical modeling and prediction. nih.gov Such collaborative efforts will foster a comprehensive understanding of the structure-property relationships of this promising class of compounds and accelerate the translation of fundamental research into practical applications. The broad therapeutic potential of pyridine derivatives, for instance, highlights the importance of such integrated research efforts. researchgate.netdoaj.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 6-(4-Methylphenoxy)nicotinaldehyde oxime, and what key parameters influence yield?

Methodological Answer: The compound can be synthesized via condensation of 6-(4-Methylphenoxy)nicotinaldehyde with hydroxylamine hydrochloride. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., CH₃CN, THF) or dichloromethane (CH₂Cl₂) are optimal for oxime formation, with CH₂Cl₂ yielding higher reaction rates (86% in 1 hour vs. THF at 40% in 3 hours) .
  • Catalysts : Acidic or basic conditions (e.g., pyridine or acetic acid) can accelerate the reaction.
  • Temperature : Room temperature is typically sufficient, but mild heating (40–60°C) may improve kinetics. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Analyze the aldehyde proton (C=O) disappearance and oxime proton (N-OH) emergence. The aromatic protons from the 4-methylphenoxy group appear as a doublet (δ 7.2–7.4 ppm), while the pyridine ring protons resonate at δ 8.2–8.5 ppm .
  • IR Spectroscopy : Confirm oxime formation with a sharp N-O stretch near 1630 cm⁻¹ and C=N absorption at ~1600 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 213.079 (calculated exact mass: 213.0789786) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. Key steps:

  • Geometry Optimization : Use the InChIKey (SISORSWVBWIJDU-UHFFFAOYSA-N) to retrieve the 3D structure from databases .
  • Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., the oxime nitrogen or pyridine ring).
  • Solvent Effects : Simulate solvent polarity (e.g., CH₂Cl₂ vs. water) using the Polarizable Continuum Model (PCM).

Q. What experimental strategies resolve contradictions in reported reaction yields for oxime derivatives?

Methodological Answer: Conflicting data (e.g., THF yielding 40% vs. CH₂Cl₂ at 86% ) require systematic variable control:

  • Reagent Purity : Ensure hydroxylamine hydrochloride is anhydrous.
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Kinetic Monitoring : Use in-situ techniques (e.g., FTIR or HPLC) to track intermediate formation.
  • Reproducibility : Triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers.

Q. How can this compound be evaluated for potential pharmacological activity?

Methodological Answer:

  • In Silico Screening : Dock the compound into target receptors (e.g., kinase enzymes) using AutoDock Vina. The pyridine and oxime moieties may interact with hydrophobic pockets or hydrogen-bonding residues .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determination) against cancer cell lines.
  • Metabolic Stability : Assess oxidative metabolism using liver microsomes and LC-MS to identify degradation pathways.

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing.

Q. How should researchers design a kinetic study for oxime tautomerism in this compound?

Methodological Answer:

  • Variable Control : Monitor tautomeric equilibrium (syn vs. anti) using:
  • UV-Vis Spectroscopy : Track absorbance shifts (e.g., 250–300 nm) under varying pH (2–12).
  • NMR Variable Temperature (VT-NMR) : Observe proton shifts in DMSO-d₆ from 25°C to 80°C.
    • Data Analysis : Fit kinetic data to the Eyring equation to determine activation energy (ΔG‡).

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

Methodological Answer:

  • Nonlinear Regression : Use GraphPad Prism to fit IC₅₀/EC₅₀ curves (four-parameter logistic model).
  • Error Analysis : Report 95% confidence intervals and perform outlier detection (Grubbs’ test).
  • Reproducibility : Include positive controls (e.g., cisplatin for cytotoxicity) in triplicate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.